molecular formula C25H30N4O2 B353519 N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide CAS No. 942863-44-7

N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide

Cat. No.: B353519
CAS No.: 942863-44-7
M. Wt: 418.5g/mol
InChI Key: IVYYZYKBBZGBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

This compound is a complex organic compound registered under CAS number 942863-44-7 with the molecular formula C₂₅H₃₀N₄O₂. The compound possesses a molecular weight of 418.5 g/mol and is catalogued in the PubChem database under CID 17004914. The systematic IUPAC nomenclature reflects the compound's intricate structural architecture, encompassing multiple functional groups and heterocyclic systems that contribute to its potential biological activity.

The compound's chemical identity is further characterized by its InChI key IVYYZYKBBZGBIS-UHFFFAOYSA-N and its canonical SMILES representation: CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC. These molecular descriptors provide unambiguous identification of the compound's structure and facilitate computational chemistry studies and database searches. The compound has been assigned various synonyms including STL300456, AKOS000272345, and multiple variations of its systematic name, reflecting its presence in different chemical databases and research contexts.

Property Value
CAS Number 942863-44-7
Molecular Formula C₂₅H₃₀N₄O₂
Molecular Weight 418.5 g/mol
PubChem CID 17004914
InChI Key IVYYZYKBBZGBIS-UHFFFAOYSA-N
Creation Date 2007-11-13
Last Modified 2025-05-10

Structural Features and Functional Group Analysis

The molecular architecture of this compound exhibits a sophisticated arrangement of heterocyclic systems and functional groups that contribute to its potential pharmacological properties. The structure consists of four primary structural domains: a benzimidazole core, an acetamide linker, a pyrrolidinone ring system, and an ethylphenyl substituent. Each of these components plays a crucial role in determining the compound's physicochemical properties and potential biological interactions.

The benzimidazole moiety represents a privileged scaffold in medicinal chemistry, characterized by its bicyclic structure formed by the fusion of benzene and imidazole rings. This heterocyclic system contains two nitrogen atoms with amphoteric characteristics, enabling both proton acceptance and donation, which facilitates diverse molecular interactions with biological targets. The electron-rich nitrogen heterocycles readily form weak interactions, offering advantages for binding with therapeutic targets and exhibiting wide-ranging pharmacological activities.

The acetamide functional group serves as a critical linker between the benzimidazole core and the pyrrolidinone system, incorporating a carbonyl group that can participate in hydrogen bonding interactions. The N,N-diethyl substitution pattern on the acetamide nitrogen introduces steric bulk and lipophilic character, potentially influencing the compound's membrane permeability and receptor selectivity. This substitution pattern is commonly employed in medicinal chemistry to modulate pharmacokinetic properties and enhance bioavailability.

Structural Component Chemical Feature Potential Function
Benzimidazole Core Bicyclic heterocycle with two nitrogens Target binding, pharmacophore
Acetamide Linker Carbonyl group with N,N-diethyl substitution Hydrogen bonding, lipophilicity
Pyrrolidinone Ring Five-membered lactam Conformational constraint, binding specificity
Ethylphenyl Group Aromatic substituent Hydrophobic interactions, selectivity

Historical Context in Benzimidazole-Acetamide Research

The development of benzimidazole-containing acetamide derivatives represents a significant evolution in heterocyclic medicinal chemistry, building upon decades of research into benzimidazole pharmacology and structure-activity relationships. The benzimidazole scaffold was first synthesized by Hoebrecker in 1872, with subsequent developments by Ladenberg and Wundt establishing the foundational chemistry of this heterocyclic system. However, the therapeutic potential of benzimidazole derivatives was not fully recognized until the 1950s, when systematic investigations revealed their broad spectrum of biological activities.

The historical significance of benzimidazole derivatives in pharmaceutical development is exemplified by their successful application in various therapeutic areas. The discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as an integral component of vitamin B₁₂ in the 1950s marked a pivotal moment in understanding the biological importance of this heterocyclic system. Subsequently, the development of anthelmintic agents such as thiabendazole in 1961 by Merck Sharp & Dohme Laboratories demonstrated the broad-spectrum therapeutic potential of benzimidazole derivatives.

The evolution toward benzimidazole-acetamide combinations emerged from systematic structure-activity relationship studies aimed at developing multifunctional therapeutic agents. Recent research has demonstrated that benzimidazole-containing acetamide derivatives exhibit significant neuroprotective effects, particularly in models of ethanol-induced neurodegeneration. These compounds have shown the ability to attenuate neuroinflammation and oxidative stress through modulation of key inflammatory mediators including tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), and cyclooxygenase-2 (COX-2).

Contemporary research into benzimidazole-acetamide derivatives has revealed their potential as multi-target therapeutic agents, capable of simultaneously addressing multiple pathological processes. Studies have demonstrated that these compounds can modulate various cellular pathways involved in oxidative stress, inflammation, and cell survival, making them promising candidates for treating complex diseases such as neurodegenerative disorders and cancer. The versatile nature of the benzimidazole nucleus and its affinity toward several receptors suggests that these compounds could serve as multistep targeting neuroprotectants, addressing the vicious cycles of neuroinflammation that characterize many pathological conditions.

Properties

IUPAC Name

N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-18-11-13-20(14-12-18)28-16-19(15-23(28)30)25-26-21-9-7-8-10-22(21)29(25)17-24(31)27(5-2)6-3/h7-14,19H,4-6,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYZYKBBZGBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoamide Precursors

The pyrrolidinone ring is synthesized via intramolecular cyclization of N-(4-ethylphenyl)-3-aminobutanamide under acidic conditions.

Procedure :

  • Dissolve N-(4-ethylphenyl)-3-aminobutanamide (1.0 equiv) in toluene.

  • Add p-toluenesulfonic acid (0.1 equiv) and reflux at 110°C for 6–8 hours.

  • Purify via recrystallization (ethanol/water, 3:1 v/v) to yield Intermediate A as a white solid (72–78% yield).

Optimization Insights :

  • Catalyst Screening : p-Toluenesulfonic acid outperformed Lewis acids (e.g., ZnCl₂) in minimizing side reactions.

  • Temperature Control : Temperatures >120°C promote decomposition, reducing yields to <50%.

Construction of the Benzimidazole Core

Condensation with o-Phenylenediamine

Intermediate A reacts with o-phenylenediamine in the presence of an oxidizing agent to form the benzimidazole ring.

Procedure :

  • Mix Intermediate A (1.2 equiv) and o-phenylenediamine (1.0 equiv) in glacial acetic acid.

  • Add nitrobenzene (2.0 equiv) as an oxidant and heat at 90°C for 12 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate Intermediate B (65–70% yield).

Critical Parameters :

  • Oxidant Selection : Nitrobenzene provided higher yields compared to iodine or air oxidation.

  • Stoichiometry : Excess Intermediate A (1.2 equiv) prevents dimerization of o-phenylenediamine.

Introduction of the Acetamide Side Chain

Chloroacetylation Followed by Amination

Intermediate B undergoes chloroacetylation, followed by displacement with diethylamine.

Step 1: Chloroacetylation

  • Dissolve Intermediate B (1.0 equiv) in dry THF under nitrogen.

  • Add chloroacetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.

  • Stir at room temperature for 4 hours to form Intermediate C (85–90% yield).

Step 2: Amination with Diethylamine

  • React Intermediate C (1.0 equiv) with diethylamine (3.0 equiv) in acetonitrile.

  • Heat at 60°C for 6 hours.

  • Concentrate under reduced pressure and purify via recrystallization (methanol) to obtain the final product (78–82% yield).

Side Reactions and Mitigation :

  • Over-Alkylation : Controlled stoichiometry (3.0 equiv diethylamine) suppresses double alkylation.

  • Hydrolysis : Anhydrous conditions prevent hydrolysis of the chloroacetyl intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 6H, J = 7.0 Hz, CH₂CH₃), 2.62 (q, 2H, J = 7.5 Hz, Ar-CH₂CH₃), 3.45–3.55 (m, 4H, NCH₂), 4.82 (s, 2H, COCH₂N), 7.25–7.45 (m, 6H, aromatic).

  • IR (KBr) : 1685 cm⁻¹ (C=O, pyrrolidinone), 1650 cm⁻¹ (C=O, acetamide).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Cyclization7598.5
Benzimidazole6897.2
Acetamide8099.1

Comparative Analysis of Synthetic Routes

Alternative Coupling Strategies

  • HATU-Mediated Amidation : Direct coupling of Intermediate B with N,N-diethylglycine using HATU afforded lower yields (62%) due to steric hindrance.

  • Mitsunobu Reaction : Attempted O-alkylation led to regioisomeric impurities (>15%), making this route unsuitable .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while reduction can produce various pyrrolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent against multidrug-resistant pathogens. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to significant antibacterial activity.

Case Study: Antimicrobial Evaluation

A study evaluated various derivatives of similar structures for their antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that compounds with a benzimidazole core exhibited notable activity against these pathogens, suggesting that N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide may share similar properties due to structural similarities .

CompoundAntimicrobial ActivityTarget Pathogen
1EffectiveStaphylococcus aureus
2ModerateKlebsiella pneumoniae
3HighPseudomonas aeruginosa

Anticonvulsant Properties

The compound has been explored for its anticonvulsant properties, particularly in the context of epilepsy treatment. Its structural analogs have shown promise in preclinical models.

Case Study: Anticonvulsant Screening

In a study involving various N-substituted derivatives, the compound demonstrated significant activity in maximal electroshock (MES) tests. The results indicated that modifications to the pyrrolidine ring enhance anticonvulsant efficacy, suggesting that similar modifications in this compound could yield potent anticonvulsants .

DerivativeED50 MES (mg/kg)Neurotoxicity (TD50)
A52.30>500
B28.10>100

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has also been investigated. Its structural components allow for interaction with various cellular pathways involved in tumor growth.

Case Study: Anticancer Activity

Research on related benzimidazole derivatives has shown promising results against cancer cell lines such as A549 (lung cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
A54915.5Apoptosis induction
HT-29 (colon)20.0Cell cycle arrest

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and the pathways involved are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound 14 3ag (Sulfonyl)
Molecular Weight (g/mol) ~450 (estimated) 442 ~500 458.98
Lipophilicity High (diethyl, ethylphenyl) Moderate Low (sulfonyl) Moderate (thiadiazole)
Synthetic Yield N/A 67% 79% N/A
  • Key Observations :
    • The target compound’s diethylacetamide and ethylphenyl groups enhance lipophilicity, favoring CNS penetration.
    • Sulfonyl derivatives (e.g., 3ag) may have better aqueous solubility but reduced bioavailability.

Biological Activity

N,N-diethyl-2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action related to this compound, focusing on its pharmacological properties and therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

N N diethyl 2 2 1 4 ethylphenyl 5 oxopyrrolidin 3 yl benzimidazol 1 yl acetamide\text{N N diethyl 2 2 1 4 ethylphenyl 5 oxopyrrolidin 3 yl benzimidazol 1 yl acetamide}

This structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions that create the benzimidazole framework and introduce the desired substituents. The synthetic route may include:

  • Formation of the benzimidazole core.
  • Alkylation with ethyl groups to form the diethyl derivative.
  • Introduction of the pyrrolidine moiety through cyclization reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N,N-diethyl derivatives. For instance, derivatives with a 5-oxopyrrolidine structure have shown significant activity against various pathogens, including:

PathogenActivity Level
Staphylococcus aureusModerate
Klebsiella pneumoniaeHigh
Pseudomonas aeruginosaModerate
Candida aurisSignificant

These findings suggest that modifications to the benzimidazole and pyrrolidine structures can enhance antimicrobial efficacy against resistant strains .

Antiparasitic Activity

The antiparasitic effects of similar compounds have been evaluated in vitro against various parasites such as Giardia intestinalis and Trichomonas vaginalis. For example, a related compound demonstrated an IC50 value of 3.95 μM against Giardia intestinalis, indicating potent activity compared to standard treatments like benznidazole .

Case Study 1: Antiparasitic Evaluation

In a controlled study, several derivatives of benzimidazole were tested for their antiparasitic properties. The results indicated that N,N-diethyl derivatives significantly outperformed traditional medications in terms of potency and efficacy against Trichomonas vaginalis:

CompoundIC50 (μM)
N,N-diethyl derivative3.95
Benznidazole27.0

This case study underscores the potential of N,N-diethyl derivatives as alternative therapeutic agents in parasitic infections .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns observed in clinical isolates treated with N,N-diethyl derivatives. The compound exhibited promising results against resistant strains, particularly those resistant to conventional antibiotics, indicating its potential role in addressing public health challenges posed by antimicrobial resistance .

The mechanism by which N,N-diethyl derivatives exert their biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Disruption of Cellular Integrity : The compounds may disrupt cell membranes or interfere with metabolic pathways essential for parasite survival.
  • Interaction with DNA/RNA : Some derivatives may bind to nucleic acids, disrupting replication processes in both microbial and parasitic cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.